3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

Catalog No.
S1898878
CAS No.
69632-31-1
M.F
C15H13N3O5
M. Wt
315.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

CAS Number

69632-31-1

Product Name

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

IUPAC Name

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

InChI

InChI=1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1

InChI Key

ABEVDCGKLRIYRW-JTQLQIEISA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Applications in Enantioselective NMR Spectroscopy

Kagan's amide is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, a technique used to determine the structure of molecules. By adding Kagan's amide to a mixture of enantiomers, one enantiomer will interact more strongly with the CSA than the other. This differential interaction can cause a shift in the NMR signals of the enantiomers, allowing them to be distinguished in the NMR spectrum []. This application is particularly useful for analyzing chiral molecules like drugs, natural products, and catalysts, where the specific enantiomer can have significantly different biological activity or performance [, ].

Here are some examples of the use of Kagan's amide for enantioselective NMR spectroscopy:

  • Discrimination of a wide range of functional groups, including alcohols, amines/amides, carboxylic acids, phosphine oxides, phospholene oxides, and sulfoxides [].
  • Determination of the enantiomeric purity of pharmaceutical compounds [].

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide is a compound characterized by its unique structure, which includes a benzamide moiety substituted with two nitro groups at the 3 and 5 positions of the aromatic ring, and an ethyl group attached to a phenyl group. This compound is known for its chiral nature, which allows it to exist in enantiomeric forms that can exhibit different biological activities and chemical reactivities. Its molecular formula is C16H16N4O4, and it has a molecular weight of approximately 344.32 g/mol .

3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide acts as a chiral solvating agent (CSA). In nuclear magnetic resonance (NMR) spectroscopy, it can form diastereomeric complexes with other chiral molecules. These complexes experience slightly different chemical shifts in the NMR spectrum due to the interaction with the chiral environment of Kagan's amide. This allows for the differentiation of enantiomers that might otherwise have identical NMR signals [].

  • Substitution Reactions: The nitro groups can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .

The compound exhibits significant biological activity, particularly in biochemical applications. It acts as a chiral derivatizing agent, facilitating the separation of enantiomers into diastereoisomers. This property is crucial in pharmaceutical chemistry, where the activity of enantiomers can differ significantly. Studies have shown that it interacts with various enzymes and proteins, modulating cellular functions and metabolic pathways .

The synthesis of 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide typically involves the following steps:

  • Starting Materials: The synthesis begins with α-phenylethylamine and 3,5-dinitrobenzoyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the reaction. Solvents like dichloromethane are commonly used under controlled low-temperature conditions to optimize yield and purity .
  • Industrial Production: For larger scale production, continuous flow reactors may be utilized to enhance efficiency and yield while maintaining high purity levels.

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide has various applications:

  • Chiral Recognition: It is used in chiral chromatography for separating enantiomers.
  • Pharmaceutical Chemistry: Its ability to modify biological activity makes it valuable in drug development.
  • Biochemical Research: The compound serves as a tool for studying enzyme interactions and metabolic pathways .

Interaction studies reveal that 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide can bind specifically to biomolecules, affecting enzyme activity and cellular signaling pathways. Its binding interactions may lead to either inhibition or activation of enzymes depending on the context, making it a subject of interest in biochemical research .

Several compounds share structural similarities with 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
3,5-DinitrobenzamideBenzamide with two nitro groupsLacks the chiral center present in 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
N-(3,5-Dinitrobenzoyl)α-phenylethylamineSimilar amide structure with dinitro substitutionPrimarily used as a chiral derivatizing agent
(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamideContains sulfur in place of oxygenDifferent functional group leading to varied reactivity
N-(4-Nitrophenyl)α-phenylethylamineContains a single nitro group on a phenyl ringLess sterically hindered compared to 3,5-dinitro variant

This comparison illustrates that while these compounds may share certain structural features, the presence of multiple nitro groups and chiral centers in 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide contributes to its distinct chemical behavior and biological activity .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-Dinitro-N-[(1S)-1-phenylethyl]benzamide

Dates

Modify: 2023-08-16

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